molecular formula C11H13F3N2O2S B1346404 Ethyl 2-(pyrrolidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate CAS No. 1000339-79-6

Ethyl 2-(pyrrolidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate

Cat. No. B1346404
M. Wt: 294.3 g/mol
InChI Key: UFCVXWWKIIUOGF-UHFFFAOYSA-N
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Description

Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Thiazole is a type of heterocyclic compound that contains both sulfur and nitrogen in the ring.


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

Pyrrolidine derivatives have been synthesized for various purposes, including as selective androgen receptor modulators (SARMs) . The structure of these compounds can be optimized for specific pharmacokinetic profiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Pyrrolidine, for instance, is a liquid at room temperature .

Scientific Research Applications

Synthesis of New Compounds

  • Ethyl 2-(pyrrolidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate is utilized in the synthesis of various novel compounds. For instance, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives is achieved by reacting with different arylidinemalononitrile derivatives. This process involves room temperature reactions in ethanol/triethylamine (EtOH/TEA) solution, yielding diverse structures confirmed by elemental analysis and spectroscopic data (Mohamed, 2021).

Creation of Heterocyclic Compounds

  • The compound is instrumental in forming various heterocyclic compounds. For example, the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thiazole-5-carboxylate into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates is facilitated by the treatment with aromatic amines. This process is significant in the synthesis of heterocyclic structures, showcasing its versatility in organic chemistry (Albreht et al., 2009).

Synthesis of Antimicrobial Agents

  • Derivatives of Ethyl 2-(pyrrolidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate have been explored for their antimicrobial properties. A study involving the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives demonstrated significant antibacterial activity against various bacterial strains, including Mycobacterium tuberculosis. This suggests its potential in developing new antimycobacterial agents (Nural et al., 2018).

Applications in Antimalarial Research

  • The compound is also instrumental in antimalarial research. A study on 2-(2-hydrazinyl)thiazole derivatives, a class of compounds related to Ethyl 2-(pyrrolidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate, showed significant inhibitory effects against Plasmodium falciparum. This demonstrates its potential application in the development of new antimalarial therapies (Makam et al., 2014).

Role in Hypoglycemic Agent Synthesis

  • Research has also explored its use in synthesizing hypoglycemic agents. A derivative of the compound was found to be effective as a dual-acting hypoglycemic agent, activating both glucokinase (GK) and PPARγ. This indicates its potential in managing diabetes (Song et al., 2011).

Safety And Hazards

Safety data sheets for similar compounds suggest that they may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

Pyrrolidine derivatives continue to be an area of interest in drug discovery due to their versatile biological activities . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

ethyl 2-pyrrolidin-1-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2S/c1-2-18-9(17)7-8(11(12,13)14)15-10(19-7)16-5-3-4-6-16/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCVXWWKIIUOGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2CCCC2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701166599
Record name Ethyl 2-(1-pyrrolidinyl)-4-(trifluoromethyl)-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701166599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(pyrrolidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate

CAS RN

1000339-79-6
Record name Ethyl 2-(1-pyrrolidinyl)-4-(trifluoromethyl)-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000339-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(1-pyrrolidinyl)-4-(trifluoromethyl)-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701166599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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